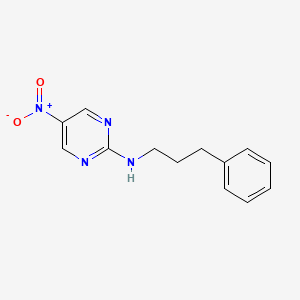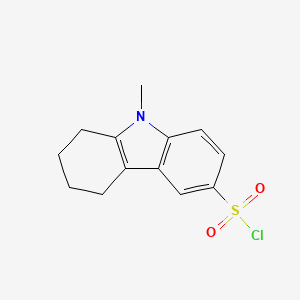![molecular formula C9H5BrN4S B8389878 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8389878.png)
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole is a heterocyclic compound that combines the structural features of thiazole and pyrazolopyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-aminopyridine with 4-bromothiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and purification through recrystallization or chromatography to achieve the desired purity and yield .
化学反应分析
Types of Reactions
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 3-(4-chlorothiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
- 3-(4-methylthiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
- 3-(4-aminothiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
Uniqueness
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse pharmacological properties .
属性
分子式 |
C9H5BrN4S |
|---|---|
分子量 |
281.13 g/mol |
IUPAC 名称 |
4-bromo-2-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrN4S/c10-6-4-15-9(12-6)7-5-2-1-3-11-8(5)14-13-7/h1-4H,(H,11,13,14) |
InChI 键 |
SGGGVOYEVGNPJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NN=C2N=C1)C3=NC(=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8389799.png)
![(1S,4R)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-YL acetate](/img/structure/B8389807.png)
![2,3,4,5-tetrahydro-11-methyl-1H-azepino[4,3-b]quinoline](/img/structure/B8389808.png)
![2-[(5-Bromo-2-chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B8389821.png)

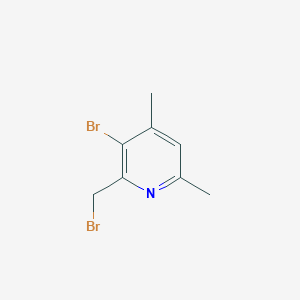
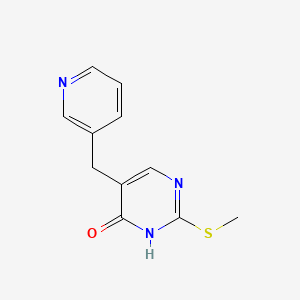

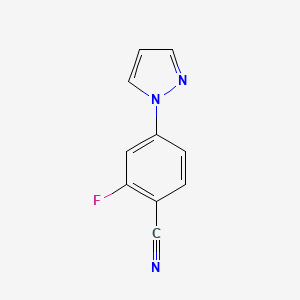

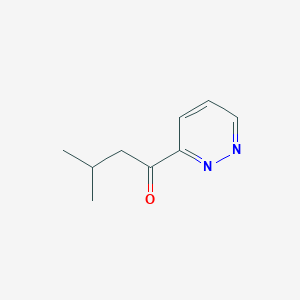
![2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate](/img/structure/B8389866.png)
